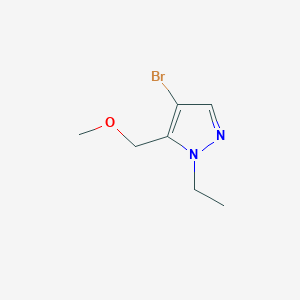

4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole

Description

Ethyl 5-Bromo-1-methyl-1H-pyrazole-4-carboxylate

4-Bromo-5-methoxy-1-methyl-1H-pyrazole

- Molecular Formula : C₅H₇BrN₂O

- Substituents : Methoxy (-OCH₃) at C5, methyl (-CH₃) at N1.

- Key Difference : The smaller methoxy group reduces steric hindrance compared to methoxymethyl.

The target compound’s methoxymethyl group enhances hydrophobicity and steric bulk relative to methoxy or ester functionalities, potentially influencing solubility and reactivity in synthetic applications.

Properties

IUPAC Name |

4-bromo-1-ethyl-5-(methoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O/c1-3-10-7(5-11-2)6(8)4-9-10/h4H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEPAWLNCAMOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Br)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1-ethyl-1H-pyrazole and methoxymethyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride (NaH) is used to deprotonate the pyrazole, making it more nucleophilic.

Reaction: The deprotonated pyrazole reacts with methoxymethyl chloride to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyrazole ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

Substitution Reactions: Products include 4-amino-1-ethyl-5-(methoxymethyl)-1H-pyrazole or 4-thio-1-ethyl-5-(methoxymethyl)-1H-pyrazole.

Oxidation Reactions: Products include 4-bromo-1-ethyl-5-formyl-1H-pyrazole or 4-bromo-1-ethyl-5-carboxy-1H-pyrazole.

Reduction Reactions: Products include 1-ethyl-5-(methoxymethyl)-1H-pyrazole or 4-bromo-1-ethyl-1H-pyrazole.

Scientific Research Applications

4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole has various applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the methoxymethyl group can influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Substituent Variations at Position 1

Key Insight : Ethyl at position 1 balances steric bulk and electronic neutrality compared to phenyl (bulkier) or difluoromethyl (electron-withdrawing).

Substituent Variations at Position 5

Key Insight : Methoxymethyl at position 5 offers flexibility and moderate polarity, contrasting with trifluoromethyl’s hydrophobicity or bicyclic ether’s rigidity.

Halogen Substitution at Position 4

Key Insight : Bromine’s larger atomic radius enhances van der Waals and halogen-bonding interactions compared to chlorine.

Physicochemical and Spectral Properties

- Elemental Analysis : For 4-bromo-1-phenyl analogs, C 49.89%, H 2.36%, N 7.27% (theoretical) vs. experimental .

- NMR Data : Methoxymethyl groups show characteristic δ 3.25–4.36 ppm (¹H) and δ 58.00–63.38 ppm (¹³C) .

- Boiling Point : Predicted 228°C for difluoromethyl analogs vs. unrecorded data for the target compound.

Biological Activity

4-Bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, exhibiting a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom and an ethyl group, contributing to its unique biological profile. The methoxymethyl substituent at the 5-position enhances its solubility and potential bioactivity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | Data not available |

| Similar pyrazoles | MCF-7 (breast cancer) | 0.08 |

| Similar pyrazoles | BRAF(V600E) | Effective inhibition |

In a study focusing on breast cancer, pyrazole derivatives were tested for cytotoxicity, revealing that those with bromine substituents exhibited enhanced activity against MDA-MB-231 cells, which are known for their aggressive nature in breast cancer .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented. Compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of nitric oxide production | |

| Analgesic | Comparable to indomethacin |

In vivo studies demonstrated that certain pyrazole derivatives significantly reduced edema in carrageenan-induced models, showcasing their potential as anti-inflammatory agents .

Antimicrobial Activity

Pyrazole derivatives also exhibit notable antimicrobial properties. Research indicates that compounds similar to this compound can inhibit the growth of various bacterial strains.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | Significant inhibition observed | |

| Bacillus subtilis | Effective at 40 µg/mL |

Studies have shown that these compounds can outperform standard antibiotics in certain assays, suggesting their utility in treating infections caused by resistant strains .

Case Studies

- Breast Cancer Synergy : A study investigated the synergistic effects of combining this compound with doxorubicin on MDA-MB-231 cells. The results indicated a significant enhancement in cytotoxicity when used together, suggesting a promising avenue for combination therapy in breast cancer treatment .

- Inflammation Models : In models of acute inflammation, pyrazole derivatives demonstrated a reduction in edema comparable to established anti-inflammatory drugs like indomethacin. This highlights their potential application in managing inflammatory diseases .

Q & A

Q. What are the primary synthetic routes for 4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole, and what challenges are associated with these methods?

The synthesis typically involves cycloaddition reactions or modular photochemical approaches. For example, [2+2] cycloadditions of 1,5-dienes under photochemical conditions yield bicyclic pyrazole derivatives, though scaling these reactions is challenging due to specialized equipment requirements . Alternative routes include multi-step protocols starting from pyrazole precursors, such as halogenation and alkylation. Key challenges include regioselectivity in bromine substitution and steric hindrance from the methoxymethyl group, which may necessitate optimized catalysts (e.g., XPhos ligands for cross-coupling) .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on spectral techniques:

- 1H/13C NMR : Methoxymethyl protons appear as singlets (δ 3.25–4.36 ppm), while bromine’s electron-withdrawing effect deshields adjacent pyrazole carbons (δ 122–148 ppm) .

- UV-Vis : Absorbance near 205–250 nm indicates π→π* transitions in the pyrazole ring .

- Mass Spectrometry : Molecular ion peaks at m/z 243–273 confirm the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in derivatization reactions of this compound?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility in cross-coupling reactions .

- Catalyst Tuning : Palladium catalysts with bulky ligands (e.g., Pd(PPh₃)₄) improve coupling efficiency for triazole synthesis .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during acylation .

Example: A one-pot protocol combining Sonogashira coupling and CuAAC achieved 61% yield for triazole derivatives, emphasizing the role of copper(I) catalysts .

Q. What contradictions exist in reported spectral data for similar pyrazole derivatives, and how can they be resolved?

Discrepancies in NMR chemical shifts (e.g., methoxymethyl δ 3.34–4.36 ppm vs. δ 3.25–4.29 ppm in related compounds) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or crystallographic packing . To resolve ambiguities:

- Use 2D NMR (e.g., HSQC, HMBC) to assign coupling patterns.

- Compare with computational models (DFT) for electronic environment predictions .

Q. What biological activities are hypothesized for this compound, and how can its pharmacophore be explored?

The methoxymethyl and bromine groups are hypothesized to enhance binding to enzymes/receptors. Preliminary studies suggest:

- Anti-inflammatory potential : Interaction with COX-2 via hydrophobic pockets .

- Antitumor activity : Tubulin polymerization inhibition, mimicking combretastatin A-4 derivatives .

Methodological approach: - Molecular docking to identify target proteins.

- SAR studies : Replace the ethyl group with bulkier substituents to assess steric effects on bioactivity .

Q. How does the oxabicyclohexane moiety in structurally similar compounds influence reactivity and stability?

The oxabicyclo[3.1.0]hexane group introduces strain and rigidity, which:

- Enhances thermal stability (mp 185–222°C in related compounds) .

- Limits conformational flexibility , favoring selective reactions at the pyrazole ring’s 4-position .

Comparative studies with dimethyl-substituted analogs show reduced reactivity due to steric crowding .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.